molecular formula C14H20N2O2S B5756686 4-AMINO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

4-AMINO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5756686
M. Wt: 280.39 g/mol
InChI Key: ORXRPRUPKJMFDK-UHFFFAOYSA-N
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Description

4-AMINO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound features a benzene ring substituted with an amino group, a sulfonamide group, and a cyclohexenyl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexanone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-AMINO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its broad-spectrum antibacterial activity.

Uniqueness

4-AMINO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its cyclohexenyl ethyl group, which may confer different pharmacokinetic properties and potentially enhance its antibacterial activity compared to other sulfonamides .

Properties

IUPAC Name

4-amino-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h4,6-9,16H,1-3,5,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXRPRUPKJMFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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